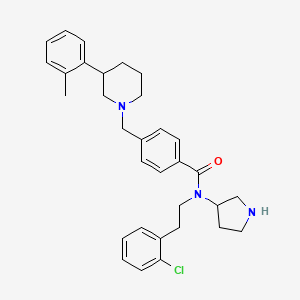![molecular formula C18H14F9NO3S B10770731 (5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione](/img/structure/B10770731.png)
(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 30, identified by the PubMed ID 22468970, is a synthetic organic compound known for its role as a negative allosteric modulator of GLUT1-mediated glucose import into tumor cells. This compound has shown significant potential in inducing apoptotic cell death in cancer cells, particularly in LNCaP cells .
Preparation Methods
The synthetic routes and reaction conditions for Compound 30 involve several steps. The compound is synthesized through a series of organic reactions, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Compound 30 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound 30 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study allosteric modulation and its effects on glucose transport.
Biology: The compound is utilized to investigate cellular mechanisms related to glucose metabolism and apoptosis.
Mechanism of Action
The mechanism of action of Compound 30 involves its role as a negative allosteric modulator of GLUT1-mediated glucose import. By inhibiting glucose transport into tumor cells, the compound induces apoptotic cell death. The molecular targets include the GLUT1 transporter and associated signaling pathways that regulate glucose metabolism and cell survival .
Comparison with Similar Compounds
Compound 30 is unique in its ability to inhibit GLUT1-mediated glucose import specifically in tumor cells. Similar compounds include other GLUT1 inhibitors and antiandrogens like MDV3100. Compound 30 has shown greater efficacy in inhibiting androgen receptor activity and preventing tumor growth in MDV3100-resistant cell lines . This makes it a promising candidate for further development as a therapeutic agent.
Similar Compounds
- MDV3100 (Enzalutamide)
- GLUT1 inhibitors
- Other antiandrogens used in prostate cancer treatment .
Properties
Molecular Formula |
C18H14F9NO3S |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H14F9NO3S/c1-15(6-16(19,20)21,7-17(22,23)24)8-28-13(30)12(32-14(28)31)5-9-2-3-11(29)10(4-9)18(25,26)27/h2-5,29H,6-8H2,1H3/b12-5- |
InChI Key |
KSFQOHIAWRETBP-XGICHPGQSA-N |
Isomeric SMILES |
CC(CC(F)(F)F)(CC(F)(F)F)CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)C(F)(F)F)/SC1=O |
Canonical SMILES |
CC(CC(F)(F)F)(CC(F)(F)F)CN1C(=O)C(=CC2=CC(=C(C=C2)O)C(F)(F)F)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


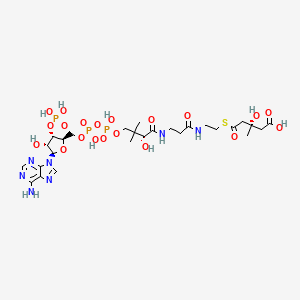

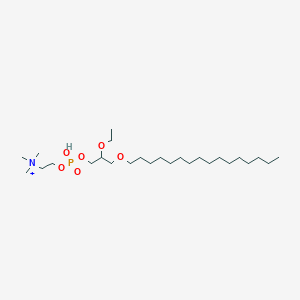
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(3aR,6aR)-5-[(2R)-1-[1,3-bis(phenylmethoxy)propan-2-ylamino]-4-methyl-1-oxopentan-2-yl]-6-oxo-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-amino-4-oxobutanoic acid](/img/structure/B10770667.png)
![2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B10770671.png)
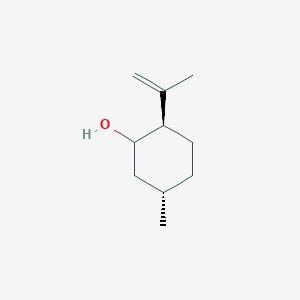
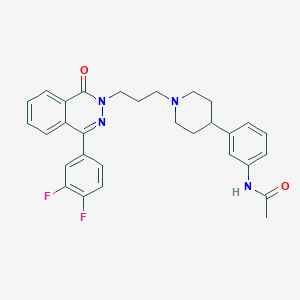
![2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid](/img/structure/B10770681.png)
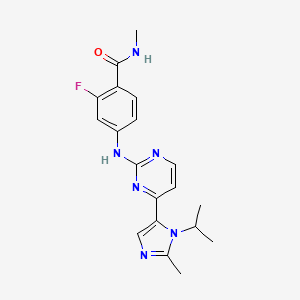
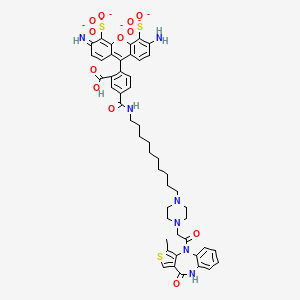
![(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid](/img/structure/B10770719.png)

![(1R,2R,4R)-2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770733.png)
